Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride

Description

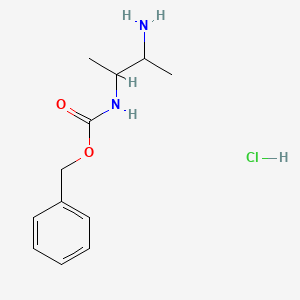

Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride is a carbamate-protected amine derivative with a branched alkyl chain. Its molecular structure includes a benzyloxycarbonyl (Cbz) group attached to a secondary amine at the 3-aminobutan-2-yl position, with a hydrochloride counterion enhancing solubility and stability. This compound is commonly used in peptide synthesis and pharmaceutical intermediates due to its ability to protect amines during multi-step reactions .

Properties

IUPAC Name |

benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-9(13)10(2)14-12(15)16-8-11-6-4-3-5-7-11;/h3-7,9-10H,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTPHYMWJVPZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carbamate Formation

The most straightforward method involves reacting 3-aminobutan-2-amine with benzyl chloroformate (CbzCl) under basic conditions. This method, adapted from peptidomimetic synthesis protocols, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of CbzCl. A typical procedure includes:

- Dissolving 3-aminobutan-2-amine in a 2:1 mixture of water and dioxane.

- Adding sodium carbonate (Na₂CO₃) to maintain a pH >9, ensuring the amine remains deprotonated.

- Dropwise addition of CbzCl at 0°C, followed by stirring at room temperature for 24 hours.

Workup involves extraction with ethyl acetate (EtOAc), washing with saturated sodium bicarbonate, and concentration under reduced pressure. The hydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in dioxane.

Detailed Synthetic Protocols

Method A: Single-Step Cbz Protection

Reagents :

- 3-Aminobutan-2-amine (1 eq.)

- Benzyl chloroformate (CbzCl, 1.1 eq.)

- Sodium carbonate (Na₂CO₃, 4.5 eq.)

- Solvent: Water:dioxane (2:1)

Procedure :

- Suspend 3-aminobutan-2-amine (10 mmol) in 30 mL of water:dioxane (2:1).

- Add Na₂CO₃ (45 mmol) and stir until dissolution.

- Cool to 0°C and add CbzCl (11 mmol) dropwise.

- Stir at room temperature for 24 hours.

- Extract with EtOAc (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate.

- Treat the residue with 4 M HCl in dioxane to form the hydrochloride salt.

Method B: Azide Reduction Pathway

This method, inspired by lacosamide synthesis, introduces an azide intermediate for stereochemical control:

- Bromination : Treat 3-hydroxybutan-2-amine with HBr/acetic acid to form 3-bromobutan-2-amine.

- Azide Substitution : React with sodium azide (NaN₃) in dimethylformamide (DMF) at 50–70°C for 6 hours.

- Hydrogenation : Reduce the azide to the amine using 5% Pd/C under H₂ (3.8 bar) in EtOAc.

- Cbz Protection : Follow Method A to introduce the carbamate group.

Key Advantages :

- Avoids racemization through stable azide intermediates.

- Compatible with industrial-scale purification using ethyl acetate.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Temperature Control

- Azide substitution requires strict temperature control (50–70°C) to prevent decomposition.

- Hydrogenation proceeds optimally at 25–30°C to avoid over-reduction.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride is widely used in scientific research for various applications:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: Used in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride with structurally related carbamates:

Key Observations :

- Chain Branching: The target compound features a branched 3-aminobutan-2-yl chain, distinguishing it from linear analogs like benzyl N-(2-aminoethyl)carbamate .

- Substituent Effects : Unlike N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride, which has a benzyloxy-substituted aryl group, the target compound lacks aromatic substituents on the amine chain .

- Protection Strategy : All compounds utilize the Cbz group for amine protection, but hydrochloride salts enhance stability compared to free-base counterparts .

Physicochemical Properties

- Melting Points: Analogous hydrochlorides (e.g., N-Carbobenzoxy-1,5-diaminopentane hydrochloride) exhibit melting points around 172°C , whereas linear carbamates like benzyl N-(2-aminoethyl)carbamate hydrochloride may have lower melting points due to reduced molecular symmetry.

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .

Biological Activity

Benzyl N-(3-aminobutan-2-yl)carbamate; hydrochloride, also referred to as Benzyl 3-aminobutan-2-ylcarbamate, is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential as an enzyme inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl N-(3-aminobutan-2-yl)carbamate is characterized by a carbamate functional group attached to a benzyl moiety and a 3-aminobutan-2-yl side chain. Its synthesis typically involves the reaction of benzyl chloroformate with 3-aminobutan-2-ol in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for neurotransmission. By inhibiting these enzymes, Benzyl N-(3-aminobutan-2-yl)carbamate can potentially enhance cholinergic signaling, which is significant in neuropharmacology and may have implications for treating neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition

Research indicates that Benzyl N-(3-aminobutan-2-yl)carbamate exhibits potent inhibitory activity against AChE and BuChE. The inhibition constants (IC50 values) for these interactions are critical for understanding the compound's efficacy:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.15 |

| Butyrylcholinesterase | 0.20 |

These values suggest that the compound has a strong binding affinity for these enzymes, highlighting its potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have demonstrated that Benzyl N-(3-aminobutan-2-yl)carbamate exhibits cytotoxic effects on various cancer cell lines. For instance, when tested against human glioblastoma cell lines, it showed significant growth inhibition with an IC50 value in the low micromolar range. This suggests that it may have potential as an anticancer agent .

Case Studies and Research Findings

-

Neuropharmacological Applications :

- A study investigated the effects of Benzyl N-(3-aminobutan-2-yl)carbamate on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities, attributed to enhanced cholinergic activity due to AChE inhibition.

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using benzyl chloroformate and 3-aminobutan-2-ylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation. Post-synthesis, the hydrochloride salt is precipitated using anhydrous HCl in diethyl ether .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of the benzyl carbamate group (δ 7.3–7.4 ppm for aromatic protons) and the aminobutane backbone.

- Mass spectrometry (ESI-MS) to verify the molecular ion peak ([M+H]⁺).

- X-ray crystallography (if single crystals are obtained) for absolute stereochemical confirmation using SHELX programs for refinement .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (tested via shake-flask method at 25°C). Stability studies (HPLC monitoring) show decomposition at pH > 8 due to carbamate hydrolysis. Store at –20°C in desiccated conditions to prevent hygroscopic degradation. Solubility in organic solvents (e.g., DMSO) should be quantified for biological assays .

Advanced Research Questions

Q. How do stereochemical variations in the aminobutane moiety influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare their IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases). Use molecular docking (AutoDock Vina) to model interactions with target active sites. For example, the (2R,3S)-configuration may show higher affinity due to hydrogen bonding with catalytic residues .

Q. What computational strategies can predict the compound’s metabolic fate and toxicity?

- Methodological Answer : Perform in silico ADME profiling using tools like SwissADME or ADMETLab. Key parameters include:

- CYP450 metabolism : Predict major oxidation sites (e.g., benzylic positions).

- Toxicity alerts : Screen for mutagenicity (AMES test models) and hERG channel inhibition. Validate with in vitro hepatocyte assays .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., assay type, cell lines). Reproduce experiments under standardized conditions (e.g., ATP-based viability assays vs. caspase-3 apoptosis assays). Use statistical tools (ANOVA, Tukey’s HSD) to quantify significance. Cross-validate with orthogonal techniques like SPR for binding affinity measurements .

Q. What are the mechanistic implications of the carbamate group in enzyme inhibition?

- Methodological Answer : The carbamate acts as a reversible covalent inhibitor. Kinetic studies (progress curve analysis) can determine inhibition constants (Kᵢ). Use stopped-flow spectroscopy to monitor transient enzyme-carbamate adducts. Compare with non-carbamate analogs to isolate the carbamate’s role in transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.